![molecular formula C52H44BF4P2Rh- B12088823 [Rh COD (R)-Binap]BF4](/img/structure/B12088823.png)
[Rh COD (R)-Binap]BF4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Rh COD ®-Binap]BF4, also known as Rhodium (I) complex with 1,5-cyclooctadiene and ®-Binap, is a coordination compound widely used in asymmetric synthesis. This compound is notable for its ability to catalyze a variety of chemical reactions with high enantioselectivity, making it a valuable tool in the field of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Rh COD ®-Binap]BF4 typically involves the reaction of rhodium (I) chloride dimer with 1,5-cyclooctadiene (COD) and ®-Binap in the presence of a tetrafluoroborate salt. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the rhodium complex. The resulting product is purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of [Rh COD ®-Binap]BF4 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
[Rh COD ®-Binap]BF4 is known to undergo various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the presence of oxidizing agents.
Reduction: It can also be involved in reduction reactions, where it acts as a catalyst to reduce substrates.
Substitution: The complex can undergo ligand substitution reactions, where the COD or Binap ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with [Rh COD ®-Binap]BF4 include hydrogen gas for hydrogenation reactions, oxidizing agents like oxygen or peroxides for oxidation reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to achieve the desired outcomes .
Major Products
The major products formed from reactions involving [Rh COD ®-Binap]BF4 depend on the specific reaction type. For example, in hydrogenation reactions, the major products are often reduced organic compounds, while in oxidation reactions, the products are oxidized derivatives of the substrates .
Wissenschaftliche Forschungsanwendungen
[Rh COD ®-Binap]BF4 has a wide range of applications in scientific research, including:
Chemistry: It is extensively used as a catalyst in asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of drugs and therapeutic agents, particularly those requiring chiral purity.
Industry: The compound is employed in the production of fine chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of [Rh COD ®-Binap]BF4 involves the coordination of the rhodium center with the COD and Binap ligands, creating a highly active catalytic site. The rhodium center facilitates various chemical transformations by stabilizing transition states and intermediates, thereby lowering the activation energy of the reactions. The ®-Binap ligand imparts chirality to the catalyst, enabling enantioselective reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[Rh COD (R,R)-Me-DuPhos]BF4: This compound is similar in structure and function, with Me-DuPhos as the chiral ligand instead of Binap.
[Rh COD (R,R)-DIPAMP]BF4: Another similar compound, where DIPAMP serves as the chiral ligand.
Uniqueness
[Rh COD ®-Binap]BF4 is unique due to its high enantioselectivity and versatility in catalyzing a wide range of reactions. The ®-Binap ligand provides excellent chiral induction, making it a preferred choice for many asymmetric synthesis applications .
Eigenschaften
Molekularformel |
C52H44BF4P2Rh- |
|---|---|
Molekulargewicht |
920.6 g/mol |
IUPAC-Name |
(1Z,5Z)-cycloocta-1,5-diene;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C44H32P2.C8H12.BF4.Rh/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h1-32H;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;; |
InChI-Schlüssel |
NXRNGSUCQWUDOA-ONEVTFJLSA-N |
Isomerische SMILES |
[B-](F)(F)(F)F.C1/C=C\CC/C=C\C1.C1=CC=C(C=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C45)P(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8.[Rh] |
Kanonische SMILES |
[B-](F)(F)(F)F.C1CC=CCCC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Rh] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Stannane, tributyl[(1E)-4-methyl-4-[(trimethylsilyl)oxy]-1-octen-1-yl]-](/img/structure/B12088755.png)


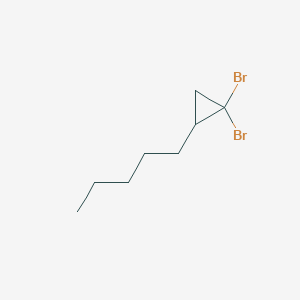

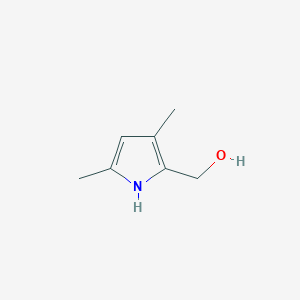

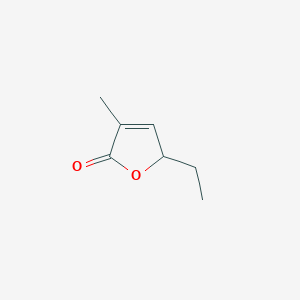
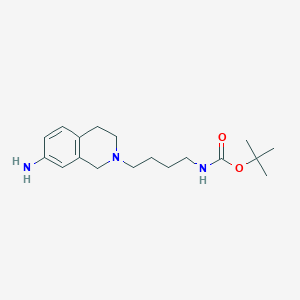

![(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL](/img/structure/B12088818.png)
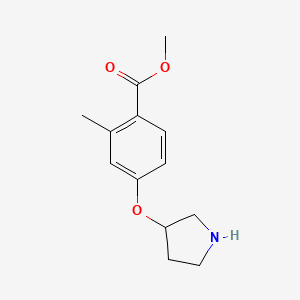
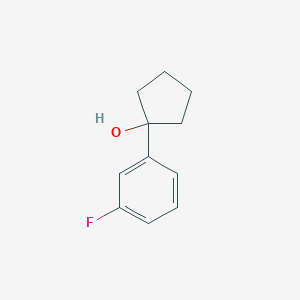
![[6,25,26,32-Tetrahydroxy-5,24,31-trimethyl-10-oxo-20-propan-2-yl-33-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,4,9,21,23,28,30-heptaoxatetracyclo[27.3.1.03,8.022,27]tritriacontan-7-yl] 3-hydroxy-2-methylbutanoate](/img/structure/B12088851.png)
